molecular formula C5H7ClO B1636788 (E)-2-methylbut-2-enoyl chloride

(E)-2-methylbut-2-enoyl chloride

Cat. No.: B1636788
M. Wt: 118.56 g/mol
InChI Key: TUNLYEHIVPWOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-methylbut-2-enoyl chloride, also known as 3,3-Dimethylacryloyl chloride or 3-Methyl-2-butenoyl chloride, is an organic compound with the molecular formula C5H7ClO. It is a colorless to yellow liquid that is commonly used as a reagent in organic synthesis. This compound is known for its high reactivity, particularly in the formation of esters and amides.

Preparation Methods

(E)-2-methylbut-2-enoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3,3-dimethylacrylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

(CH3)2C=CHCOOH + SOCl2 → (CH3)2C=CHCOCl + SO2 + HCl\text{(CH3)2C=CHCOOH + SOCl2 → (CH3)2C=CHCOCl + SO2 + HCl} (CH3)2C=CHCOOH + SOCl2 → (CH3)2C=CHCOCl + SO2 + HCl

This method is efficient and yields a high purity product. Industrial production methods often utilize continuous flow processes to ensure consistent quality and high throughput. In these processes, the acid chloride is reacted with alcohols in the presence of a base such as triethylamine to form the desired esters .

Chemical Reactions Analysis

(E)-2-methylbut-2-enoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization: It can be used as a monomer in polymerization reactions to form polymers with specific properties.

Common reagents used in these reactions include silylketene acetals, which react with this compound in acetonitrile to give δ-ethylenic β-keto esters . The major products formed from these reactions depend on the specific nucleophile or reagent used.

Scientific Research Applications

(E)-2-methylbut-2-enoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of polymers, resins, and adhesives.

Mechanism of Action

The mechanism of action of (E)-2-methylbut-2-enoyl chloride involves its high reactivity towards nucleophiles. The compound readily reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

(E)-2-methylbut-2-enoyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

2-methylbut-2-enoyl chloride

InChI

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3H,1-2H3

InChI Key

TUNLYEHIVPWOHK-UHFFFAOYSA-N

SMILES

CC=C(C)C(=O)Cl

Canonical SMILES

CC=C(C)C(=O)Cl

Origin of Product

United States

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